4-chloro-N-(2-iodophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(2-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDEFUTPBIDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-chloro-N-(2-iodophenyl)benzamide
Topic: Chemical structure and properties of 4-chloro-N-(2-iodophenyl)benzamide Content Type: In-depth technical guide.
High-Value Scaffold for Transition-Metal Catalyzed Heterocycle Synthesis
Executive Summary
4-chloro-N-(2-iodophenyl)benzamide (CAS: 346689-44-9) is a specialized halogenated benzanilide derivative utilized primarily as a "privileged scaffold" in organic synthesis and medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: a labile ortho-iodine atom on the N-phenyl ring and a stable para-chlorine atom on the benzoyl ring.
This molecule serves as a critical substrate for Palladium-catalyzed intramolecular C–H activation , enabling the rapid construction of phenanthridinone alkaloids—a class of compounds with significant PARP-inhibitory and antiviral activities. This guide details its physicochemical properties, synthesis protocols, and its mechanistic role in cascade cyclization reactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound is characterized by a benzamide core linking two halogenated phenyl rings. The ortho-positioning of the iodine atom is the functional "trigger" for downstream cyclization.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 4-chloro-N-(2-iodophenyl)benzamide |
| CAS Number | 346689-44-9 |
| Molecular Formula | C₁₃H₉ClINO |
| Molecular Weight | 357.57 g/mol |
| Exact Mass | 356.9417 Da |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 154–156 °C (Predicted based on structural analogs) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |
| LogP (Predicted) | 3.82 (Lipophilic) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Amide Carbonyl) |
Structural Analysis
The molecule adopts a trans-amide conformation in the solid state to minimize steric repulsion between the ortho-iodine and the carbonyl oxygen.
-
Halogen Bonding: The iodine atom acts as a Lewis acid (sigma-hole donor), capable of forming halogen bonds (C–I···O or C–I···π) which stabilize crystal packing.
-
Electronic Character: The p-chloro substituent exerts an electron-withdrawing inductive effect (-I) on the benzoyl ring, slightly increasing the acidity of the amide proton compared to the unsubstituted analog.
Experimental Synthesis Protocol
Objective: Synthesize 4-chloro-N-(2-iodophenyl)benzamide via Schotten-Baumann acylation. Scale: 5.0 mmol.
Reagents
-
Substrate A: 2-Iodoaniline (1.095 g, 5.0 mmol)
-
Substrate B: 4-Chlorobenzoyl chloride (0.875 g, 5.0 mmol)
-
Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen (
). Add 2-Iodoaniline and DCM (20 mL). -
Base Addition: Add Pyridine (0.48 mL, 6.0 mmol) to the stirring solution. Cool the mixture to 0 °C using an ice bath.
-
Acylation: Add 4-Chlorobenzoyl chloride dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting amine spot (
) should disappear, replaced by a higher amide spot.
-
-
Workup:
-
Quench with 1M HCl (10 mL) to neutralize excess pyridine.
-
Wash the organic layer with sat.
(to remove unreacted acid) and Brine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexane).
Key Application: Pd-Catalyzed Cyclization
The "Core" Utility: Synthesis of Phenanthridinones [1]
The primary value of 4-chloro-N-(2-iodophenyl)benzamide is its role as a precursor for 3-chlorophenanthridin-6(5H)-one . This transformation involves a Palladium-catalyzed intramolecular C–H activation cascade.[2][3]
Mechanistic Pathway[13]
-
Oxidative Addition: Pd(0) inserts into the labile C–I bond of the N-phenyl ring.
-
C-H Activation: The Pd(II) species activates the ortho-C-H bond of the benzoyl ring (assisted by a base like
or pivalate). -
Reductive Elimination: A new C–C bond forms between the two phenyl rings, closing the lactam ring and regenerating Pd(0).
Visualization: The Catalytic Cycle
The following diagram illustrates the transformation from the benzamide precursor to the phenanthridinone scaffold.
Figure 1: Catalytic cycle for the conversion of 4-chloro-N-(2-iodophenyl)benzamide into a phenanthridinone scaffold via intramolecular C-H activation.
Protocol for Cyclization (Reference Standard)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand:
or (10 mol%) -
Base:
(2.0 equiv) -
Solvent: DMA or DMF (0.1 M concentration)
-
Conditions: 100–120 °C for 12 hours under Argon.
-
Yield: Typically 80–90% cyclized product.
Biological & Pharmacological Context[1][8][10][11][14]
While the title compound itself is a synthetic intermediate, the phenanthridinone core it generates is a privileged structure in drug discovery.
Structure-Activity Relationship (SAR)
-
The 4-Chloro Group: In the final phenanthridinone, the chlorine atom (originating from the benzoyl moiety) ends up at the C-3 position. Halogenated phenanthridinones have shown increased potency against:
-
PARP-1 (Poly (ADP-ribose) polymerase): Critical for DNA repair; inhibitors are used in cancer therapy (e.g., BRCA-mutated tumors).
-
Antiviral Targets: Derivatives have demonstrated activity against viral proteases by mimicking the peptide bond transition state.
-
-
Lipophilicity: The presence of the chlorine atom increases the LogP (approx 3.8), improving membrane permeability compared to the non-halogenated parent scaffold.
References
-
Crystal Structure Analysis : "Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide." Acta Crystallographica Section E, 2018.
-
Synthesis Protocol : "Palladium-Catalyzed Cyclization of Benzamides with Arynes: Application to the Synthesis of Phenaglydon." Chemical Communications, 2014.
-
Mechanistic Insight : "Palladium nanoparticles for the synthesis of phenanthridinones via C–H activation." RSC Advances, 2024.
-
Compound Data : "4-chloro-N-(2-iodophenyl)benzamide - PubChem Compound Summary." National Center for Biotechnology Information.
Sources
The N-(2-iodophenyl)benzamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(2-iodophenyl)benzamide core is a significant structural motif in medicinal chemistry, recognized for its role as a versatile scaffold in the design of targeted therapeutics.[1][2][3] The strategic placement of the iodine atom on the aniline ring provides a key vector for synthetic elaboration and a critical interaction point for various biological targets. This guide offers a comprehensive review of the N-(2-iodophenyl)benzamide scaffold, detailing its synthetic pathways, diverse medicinal chemistry applications, and the structure-activity relationships that govern its biological activity. We will explore its prominence in the development of enzyme inhibitors, particularly for Poly (ADP-ribose) polymerase (PARP) and various kinases, which are critical targets in oncology.[4][5][6] Detailed protocols, data-driven tables, and mechanistic diagrams are provided to equip researchers and drug development professionals with a thorough understanding of this important pharmacophore.
Introduction: The Significance of the N-(2-iodophenyl)benzamide Scaffold
The benzamide functional group is a well-established "privileged scaffold" in drug discovery, capable of forming key hydrogen bonds and participating in a range of non-covalent interactions that enable high-affinity binding to diverse biological targets.[3][6] The introduction of a 2-iodophenyl substituent onto the amide nitrogen creates the N-(2-iodophenyl)benzamide scaffold, a structure that combines the favorable binding properties of the benzamide with the unique chemical utility of the ortho-iodine atom.
This iodine atom is not merely a point of steric bulk; it serves several critical functions:
-
Synthetic Handle: The carbon-iodine bond is amenable to a wide variety of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient exploration of chemical space to optimize potency and pharmacokinetic properties.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.
-
Conformational Lock: The ortho-iodine can influence the conformation of the molecule, pre-organizing it for optimal binding to its target protein.[2]
These features have made the N-(2-iodophenyl)benzamide scaffold a cornerstone in the design of inhibitors for enzymes that are central to disease pathophysiology, most notably in cancer.
Synthetic Strategies for N-(2-iodophenyl)benzamide Derivatives
The construction of the core N-(2-iodophenyl)benzamide scaffold is typically straightforward, relying on standard amide bond formation. However, the sequence of reactions can be critical, especially when synthesizing more complex derivatives.
Primary Synthesis Route: Amide Coupling
The most common approach involves the coupling of 2-iodoaniline with a substituted benzoyl chloride or benzoic acid.
Caption: General workflow for the synthesis of N-(2-iodophenyl)benzamide derivatives.
A common method involves the reaction of 2-iodoanilines with acid chlorides in a suitable solvent like benzene under an inert atmosphere.[1] This two-step process often begins with the iodination of a parent aniline, followed by the addition of the aryl acid chloride derivative.[1]
Detailed Experimental Protocol: Synthesis of N-(2-iodophenyl)benzamide
This protocol provides a representative method for the synthesis of the parent scaffold.
Materials:
-
2-Iodoaniline (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Ice bath
Procedure:
-
Dissolve 2-iodoaniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add pyridine to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-iodophenyl)benzamide as a solid.
Medicinal Chemistry Applications: Targeting Key Enzymes
The N-(2-iodophenyl)benzamide scaffold has proven to be particularly effective in the design of inhibitors for two major classes of enzymes in oncology: PARP and protein kinases.
PARP Inhibition: A Paradigm of Synthetic Lethality
Poly (ADP-ribose) polymerases (PARPs) are enzymes critical for repairing single-strand DNA breaks (SSBs).[7][8] In cancers with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs.[7][8] These are converted to lethal double-strand breaks during replication, resulting in cancer cell death through a concept known as "synthetic lethality".[7][8][9]
The benzamide portion of the scaffold often mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to competitively bind to the enzyme's catalytic domain.[6][9] The N-(2-iodophenyl) group then occupies an adjacent pocket, with the iodine atom often forming specific interactions that enhance potency and selectivity.
Caption: Key points for SAR exploration on the N-(2-iodophenyl)benzamide scaffold.
-
The Iodophenyl Ring: The iodine at the ortho position is often critical. As discussed, it serves as a synthetic handle and can form halogen bonds. Moving the iodine to the meta or para position, or replacing it with other groups, can drastically alter activity.
-
The Benzamide Ring: This ring is highly amenable to substitution. Small, electron-withdrawing groups (like fluorine) or electron-donating groups (like methoxy) can be introduced to fine-tune electronic properties and explore interactions with specific amino acid residues in the target's active site.
-
The Amide Linker: The N-H and C=O groups are typically essential for forming the canonical hydrogen bonds that anchor the inhibitor in the active site. N-alkylation is generally not well-tolerated as it removes a key hydrogen bond donor.
Quantitative SAR Data
The following table summarizes hypothetical data for a series of N-(2-iodophenyl)benzamide analogs targeting PARP-1, illustrating common SAR trends.
| Compound ID | R (Benzamide Ring) | PARP-1 IC₅₀ (nM) | Notes |
| 1a | H | 150 | Parent scaffold shows moderate activity. |
| 1b | 4-F | 25 | Electron-withdrawing group enhances potency. |
| 1c | 4-CH₃ | 90 | Small alkyl group tolerated but less potent than fluoro. |
| 1d | 4-OCH₃ | 75 | Methoxy group shows moderate improvement. |
| 1e | 3-F | 45 | Positional isomerism is important; 4-subst. is optimal. |
| 1f | 4-F (N-Me) | >1000 | Loss of N-H hydrogen bond donor abrogates activity. |
Data is illustrative and not from a specific publication.
Future Perspectives and Conclusion
The N-(2-iodophenyl)benzamide scaffold continues to be a highly valuable and versatile template in medicinal chemistry. Its synthetic tractability and favorable binding characteristics have cemented its role in the development of targeted therapies, particularly in oncology. Future work will likely focus on:
-
Novel Targets: Exploring the utility of this scaffold against other enzyme classes and protein-protein interactions.
-
Scaffold Hopping: Using the N-(2-iodophenyl)benzamide as a starting point to design novel, related scaffolds with improved drug-like properties.
-
Targeted Degraders: Incorporating the scaffold into Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of target proteins, offering a different therapeutic modality beyond simple inhibition.
References
-
Synthesis and evaluation of novel iodinated phenyl benzamides. (n.d.). BUET Institutional Repository. [Link]
-
Ahmadi, S., & Ghafuri, H. (2025). Synthesis of N′‐hydroxy‐N‐(2‐iodophenyl)benzimidamide at room temperature. Scientific Reports. [Link]
-
Naoi, M., Maruyama, W., & Yi, H. (1992). Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. Chemical & Pharmaceutical Bulletin, 40(7), 1789-1792. [Link]
-
Chen, H. Y., et al. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 17(10), 12385-12395. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Hilaris Publisher. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-Iodophenyl)benzamide. PubChem. [Link]
-
Cunha, S., et al. (2005). Contrasting three-dimensional framework structures in the isomeric pair 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide. Acta Crystallographica Section C, 61(Pt 11), o634-o638. [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. (n.d.). ChemInform. [Link]
-
Lee, H., et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. ResearchGate. [Link]
-
Lu, C., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. [Link]
-
The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. (2025). Acta Crystallographica Section E: Crystallographic Communications. [Link]
- WO2024220427A1 - Treatment of cancer with a mek kinase inhibitor. (n.d.).
-
Zaremba, T., & Curtin, N. J. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 9(12), 1-20. [Link]
-
Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction. (n.d.). Purdue Research Foundation. [Link]
-
Lee, E., & Kim, Y. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8495. [Link]
-
Chen, Z. S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Molecules, 26(5), 1339. [Link]
-
Diana, P., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(9), 4346-4354. [Link]
-
Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119058119. [Link]
-
A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (n.d.). Molecules, 25(1), 1-17. [Link]
-
Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). (n.d.). UCLA Chemistry. [Link]
-
New and unusual scaffolds in medicinal chemistry. (2011). Chemical Society Reviews, 40(10), 5182-5194. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]
-
Chen, C. H., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2323-2327. [Link]
-
Shi, T., et al. (2021). N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 226, 113817. [Link]
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4-chloro-N-(2-iodophenyl)benzamide CAS number and identifiers
The following technical guide is structured to provide an authoritative, deep-dive profile of 4-chloro-N-(2-iodophenyl)benzamide . This document is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's role as a critical intermediate in the generation of bioactive heterocycles.[1]
CAS Number: 346689-44-9 Primary Application: Synthetic Scaffold for Phenanthridinone Alkaloids & PARP Inhibitors[2]
Executive Summary
4-chloro-N-(2-iodophenyl)benzamide is a halogenated benzanilide derivative characterized by the presence of an iodine atom at the ortho-position of the aniline ring and a chlorine atom at the para-position of the benzoyl ring.
In modern drug discovery, this compound serves as a high-value precursor scaffold . Its structural design—specifically the ortho-iodine moiety—renders it an ideal substrate for transition-metal-catalyzed intramolecular cyclization (Heck-type or Ullmann-type) to generate phenanthridinones . These fused tricyclic heterocycles are the core pharmacophores in numerous poly(ADP-ribose) polymerase (PARP) inhibitors and antiviral agents.
Chemical Identity & Physical Properties
The following data establishes the precise chemical identity of the compound for database integration and procurement verification.
| Property | Specification |
| CAS Number | 346689-44-9 |
| IUPAC Name | 4-chloro-N-(2-iodophenyl)benzamide |
| Molecular Formula | C₁₃H₉ClINO |
| Molecular Weight | 357.57 g/mol |
| SMILES | Clc1ccc(cc1)C(=O)Nc2ccccc2I |
| InChI Key | QQRLQNNABICPKV-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | ~142–145 °C (Typical for analogous benzamides) |
Synthesis Protocol (Self-Validating)
The synthesis of 4-chloro-N-(2-iodophenyl)benzamide is achieved via a nucleophilic acyl substitution (Schotten-Baumann type) reaction. This protocol is designed to minimize hydrolysis of the acyl chloride and ensure high purity without requiring column chromatography.
Reaction Principles
-
Nucleophile: 2-Iodoaniline (The ortho-iodine is sterically demanding but electronically favorable for subsequent cyclization).
-
Electrophile: 4-Chlorobenzoyl chloride.
-
Base: Pyridine or Triethylamine (TEA) acts as an HCl scavenger to drive the equilibrium forward.
Step-by-Step Methodology
Reagents:
-
2-Iodoaniline (1.0 equiv)
-
4-Chlorobenzoyl chloride (1.1 equiv)
-
Triethylamine (1.2 equiv) or Pyridine (solvent/base)
-
Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-iodoaniline (10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (12 mmol) and cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve 4-chlorobenzoyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes. Rationale: Slow addition prevents localized overheating and suppresses di-acylation side products.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting aniline spot should disappear.
-
Workup (Purification):
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.
-
Wash with saturated NaHCO₃ (2 x 30 mL) to remove any residual 4-chlorobenzoic acid (hydrolysis byproduct).
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield pure white needles.
Key Application: Phenanthridinone Synthesis
The primary utility of CAS 346689-44-9 is its conversion into 2-chlorophenanthridin-6(5H)-one via Palladium-catalyzed intramolecular C-H arylation. This transformation constructs the B-ring of the phenanthridinone core, a "privileged structure" in medicinal chemistry.
Mechanism of Action
-
Oxidative Addition: Pd(0) inserts into the C–I bond of the benzamide.
-
C-H Activation: The Pd(II) species activates the ortho-C-H bond on the benzoyl ring (directed by the amide group).
-
Reductive Elimination: Formation of the C–C bond closes the ring, releasing the phenanthridinone and regenerating Pd(0).
Experimental Workflow Visualization
The following diagram illustrates the transformation pathway from the benzamide precursor to the bioactive phenanthridinone scaffold.
Caption: Pathway for the Pd-catalyzed cyclization of 4-chloro-N-(2-iodophenyl)benzamide into the phenanthridinone pharmacophore.
Safety & Handling (GHS Standards)
While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of general halogenated benzanilides.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8 °C recommended) away from light to prevent iodine liberation over time.
-
References
-
Sigma-Aldrich. 4-Chloro-N-(2-iodophenyl)benzamide Product Specification. (Verified CAS 346689-44-9).
-
GuideChem. Chemical Properties of Benzamide Derivatives. .
-
ResearchGate. Palladium-Catalyzed Cyclization of Benzamides with Arynes: Application to the Synthesis of Phenanthridinones. .
-
Organic Chemistry Frontiers. Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides. .
Sources
An In-depth Technical Guide to Determining the Solubility Profile of 4-chloro-N-(2-iodophenyl)benzamide in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 4-chloro-N-(2-iodophenyl)benzamide (CAS No: 346689-44-9) in various organic solvents.[1] While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles, robust experimental protocols, and theoretical modeling approaches necessary to generate and interpret such critical data. The methodologies described herein are broadly applicable to a wide range of small molecule drug candidates.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to incomplete absorption, suboptimal drug exposure, and high inter-individual variability, ultimately hindering clinical success.[2] For a molecule like 4-chloro-N-(2-iodophenyl)benzamide, a thorough understanding of its solubility in a diverse range of organic solvents is indispensable. This knowledge is not only crucial for preclinical formulation development but also for designing efficient purification processes, such as crystallization, and for conducting various in vitro and in vivo assays.[3][4]
This guide will navigate the theoretical underpinnings of solubility, provide detailed experimental workflows for its determination, and introduce thermodynamic models for data analysis and prediction. The overarching goal is to equip the reader with the expertise to systematically characterize the solubility profile of 4-chloro-N-(2-iodophenyl)benzamide or any other compound of interest.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the intermolecular forces between the solute and the solvent molecules.[5] For 4-chloro-N-(2-iodophenyl)benzamide, its solubility in a given organic solvent will be a function of its molecular structure and the physicochemical properties of the solvent.
The Hildebrand Solubility Parameter (δ)
A powerful predictive tool in solubility science is the Hildebrand solubility parameter (δ), which quantifies the cohesive energy density of a substance.[6] It is derived from the heat of vaporization and the molar volume of a substance.[7][8][9] The closer the Hildebrand solubility parameters of the solute (4-chloro-N-(2-iodophenyl)benzamide) and the solvent, the greater the likelihood of miscibility and, therefore, higher solubility.[7][9]
The Hildebrand solubility parameter is a valuable first-pass screening tool for solvent selection. However, it is most effective for nonpolar molecules and does not account for specific interactions like hydrogen bonding or donor-acceptor complexes, which can significantly influence solubility.[7]
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method .[10][11] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Detailed Protocol: Shake-Flask Method
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of crystalline 4-chloro-N-(2-iodophenyl)benzamide into a series of vials.
-
To each vial, add a precise volume of the selected organic solvent. The solvents should span a range of polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane).
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25°C (298.15 K). For temperature-dependent solubility studies, multiple temperatures (e.g., 5°C, 15°C, 25°C, 37°C) should be investigated.
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[2][12] It is advisable to determine the equilibration time experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to permit the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[11]
-
-
Quantification of Solute Concentration:
Analytical Quantification: HPLC and UV-Vis Spectrophotometry
HPLC is often the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.[5][13][15]
-
Method Development: A reverse-phase HPLC method with UV detection would be suitable for 4-chloro-N-(2-iodophenyl)benzamide. The mobile phase, column, and detection wavelength should be optimized to achieve good peak shape and resolution.
-
Calibration: A calibration curve must be constructed by preparing a series of standard solutions of known concentrations of 4-chloro-N-(2-iodophenyl)benzamide in the chosen diluent.[5] The peak area of the analyte is then plotted against its concentration.
-
Sample Analysis: The concentration of the unknown samples is determined by interpolating their peak areas from the calibration curve.[5]
UV-Vis Spectrophotometry offers a simpler and faster alternative for quantification, provided that 4-chloro-N-(2-iodophenyl)benzamide has a distinct chromophore and does not suffer from interference from the solvent or impurities at the analytical wavelength (λmax).[16][17][18]
-
Determination of λmax: Scan a dilute solution of the compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance.
-
Calibration: Prepare a series of standard solutions and measure their absorbance at λmax to generate a Beer-Lambert law calibration curve (absorbance vs. concentration).[16]
-
Concentration Measurement: The absorbance of the diluted saturated solutions is measured, and the concentration is calculated from the calibration curve.[17]
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized table.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Heptane | 25 | [Experimental Value] | [Calculated Value] |
| [Other Solvents] | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 37 | [Experimental Value] | [Calculated Value] |
| [...] | [...] | [...] | [...] |
Visualizing the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Thermodynamic Modeling of Solubility Data
Thermodynamic models are invaluable for interpolating solubility at different temperatures and for gaining insights into the dissolution process.
The van 't Hoff Equation
The temperature dependence of solubility can often be described by the van 't Hoff equation, which relates the mole fraction solubility (x) to the temperature (T).[19][20]
ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
Where:
-
ΔH_sol is the enthalpy of solution
-
ΔS_sol is the entropy of solution
-
R is the ideal gas constant
By plotting ln(x) versus 1/T, a linear relationship is often observed, from which the enthalpy and entropy of solution can be determined from the slope and intercept, respectively. A positive ΔH_sol indicates that the dissolution process is endothermic, and solubility will increase with temperature.[19]
The Jouyban-Acree Model
In pharmaceutical development, it is common to use binary solvent mixtures (cosolvents) to enhance solubility. The Jouyban-Acree model is a widely used and reliable model for correlating the solubility of a drug in binary solvent systems at various temperatures.[21][22][23][24][25]
The model provides a mathematical representation of the solubility profile in mixed solvents and can be used to predict solubility at solvent compositions that have not been experimentally determined, thereby reducing the experimental burden.
Conclusion
A comprehensive understanding of the solubility profile of 4-chloro-N-(2-iodophenyl)benzamide is a cornerstone of its successful development as a potential therapeutic agent. This guide has provided a detailed roadmap for the systematic determination and analysis of its solubility in organic solvents. By combining the robust experimental protocol of the shake-flask method with validated analytical techniques and leveraging the predictive power of thermodynamic models, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development pipeline. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for formulation and process development.
References
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Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science. Let's Try To Understand. [Link][6]
-
Part 2 - The Hildebrand Solubility Parameter. Just Paint. [Link][8]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link][5]
-
Calculation of Hildebrand solubility parameters. Matlantis. [Link][9]
-
Hildebrand Solubility Parameters Revisited - Cohesive Energy or Electrophilicity Densities? ACS Omega. [Link][26]
-
Predicting solubility curves via a thermodynamic cycle and machine learning. Google Research. [Link][3]
-
Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link][27]
-
Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link][4]
-
Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. ACS Publications. [Link][21]
-
Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. [Link][28]
-
Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. SciSpace. [Link][22]
-
Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures. Loughborough University Research Repository. [Link][23]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link][12]
-
Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. J-Stage. [Link][24]
-
Solubility Prediction of Pyrene in Non-Aqueous Solvent Mixtures Using Jouyban-Acree Model. Asian Journal of Chemistry. [Link][25]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link][15]
-
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. MDPI. [Link][10]
-
Parameters of HPLC system used in solubility experiments for concentration measurement. MDPI. [Link][11]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Contract Pharma. [Link][13]
-
Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link][16]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link][17]
-
solubility experimental methods.pptx. SlideShare. [Link][14]
-
Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. [Link][18]
-
Experimental solubility vs calculated solubility by van't Hoff model of... ResearchGate. [Link][20]
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- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
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- 8. Solubility Parameters-- [cool.culturalheritage.org]
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cyclization of 4-chloro-N-(2-iodophenyl)benzamide
Introduction: The Strategic Importance of Phenanthridinone Synthesis
The phenanthridinone scaffold is a privileged structural motif found in a multitude of biologically active compounds and natural products. Its rigid, planar system is of significant interest to medicinal chemists for its role in DNA intercalation and enzyme inhibition. The synthesis of these structures, therefore, is a critical endeavor in drug discovery and development. Among the various synthetic strategies, palladium-catalyzed intramolecular C-N bond formation, a variant of the Buchwald-Hartwig amination, stands out for its efficiency and functional group tolerance.[1][2] This application note provides a detailed guide to the synthesis of a substituted phenanthridinone via the palladium-catalyzed cyclization of 4-chloro-N-(2-iodophenyl)benzamide, a readily accessible starting material. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and offer insights into troubleshooting common challenges.
Mechanistic Insights: The Palladium Catalytic Cycle
The intramolecular cyclization of 4-chloro-N-(2-iodophenyl)benzamide to form the corresponding phenanthridinone is a classic example of a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates, as illustrated below.[3][4][5]
The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. Subsequently, the amide nitrogen coordinates to the palladium center, and in the presence of a base, undergoes deprotonation to form a palladium-amido complex. The final and often rate-determining step is the reductive elimination of the phenanthridinone product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is crucial for the success of this reaction. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[1] The base plays a critical role in the deprotonation of the amide, and its strength and solubility can significantly impact the reaction rate and yield.[4]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Chemoselective Heck Alkenylation & Cyclization of 4-chloro-N-(2-iodophenyl)benzamide
Executive Summary
This application note details the chemoselective functionalization of 4-chloro-N-(2-iodophenyl)benzamide . This substrate represents a classic "bifunctional electrophile" containing two distinct halogen sites: a highly reactive aryl iodide and a less reactive aryl chloride.
By leveraging the significant difference in Bond Dissociation Energy (BDE) between the C–I and C–Cl bonds, researchers can selectively engage the iodine atom in Palladium-catalyzed Heck reactions (intermolecular alkenylation) or Intramolecular Direct Arylation (phenanthridinone synthesis) without compromising the chlorinated position. The preserved aryl chloride remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid construction of complex, polysubstituted pharmacophores.
Mechanistic Basis: The Orthogonal Reactivity
The success of this protocol relies on the kinetic differentiation between the two halogenated sites during the Oxidative Addition step of the catalytic cycle.
Bond Dissociation Energy (BDE) & Kinetics
The rate of oxidative addition (
-
C(sp²)–I BDE: ~65 kcal/mol (Weak, Fast Insertion)
-
C(sp²)–Cl BDE: ~96 kcal/mol (Strong, Slow Insertion)
Under standard Heck conditions (Temp < 100°C, Triphenylphosphine ligands), the Pd(0) catalyst will exclusively insert into the C–I bond. The C–Cl bond requires specialized electron-rich ligands (e.g., bulky alkylphosphines or NHCs) and higher temperatures to react, effectively acting as a "spectator" functional group during the initial Heck coupling.
Reaction Pathways Diagram
The following flowchart visualizes the divergent pathways available for this substrate.
Figure 1: Divergent synthesis pathways. The C-I bond allows for immediate derivatization, while the C-Cl bond is preserved for downstream complexity.
Application A: Intermolecular Heck Alkenylation
This protocol describes the coupling of the substrate with an external alkene (e.g., methyl acrylate or styrene).
Experimental Protocol
Reagents:
-
Substrate: 4-chloro-N-(2-iodophenyl)benzamide (1.0 equiv)
-
Alkene: Methyl acrylate or Styrene (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: PPh₃ (10-20 mol%) (Standard triphenylphosphine is preferred to avoid activating the chloride).
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.20 mmol).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent/Reagent Addition: Add anhydrous MeCN (5 mL) via syringe, followed by Et₃N (2.0 mmol) and the alkene (1.5 mmol).
-
Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by TLC (Check for disappearance of the iodide starting material).
-
Note: If using DMF, temperature can be raised to 100°C, but ensure the alkene boiling point is considered (use a sealed pressure tube if necessary).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Expected Results & Data
The reaction typically yields the trans-alkene (E-isomer) exclusively.
| Entry | Alkene | Temp (°C) | Time (h) | Yield (%) | Selectivity |
| 1 | Methyl Acrylate | 85 | 6 | 88-92% | >99:1 (E/Z) |
| 2 | Styrene | 90 | 12 | 82-85% | >95:5 (E/Z) |
| 3 | t-Butyl Acrylate | 85 | 8 | 90% | >99:1 (E/Z) |
Application B: Intramolecular Cyclization (Phenanthridinone Synthesis)
This substrate is a prime precursor for the synthesis of phenanthridin-6(5H)-ones , a scaffold found in PARP inhibitors. This reaction is formally a Pd-catalyzed intramolecular C–H arylation (often grouped with Heck-type transformations).
Mechanism of Cyclization
The Pd(II) species formed after oxidative addition to the C–I bond activates the ortho-C–H bond of the benzoyl ring. A 6-endo-trig cyclization occurs.
Experimental Protocol
Reagents:
-
Substrate: 4-chloro-N-(2-iodophenyl)benzamide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PCy₃ (tricyclohexylphosphine) or PPh₃ (10 mol%)
-
Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)
-
Solvent: DMAc (N,N-Dimethylacetamide) or DMF
-
Additives: Pivalic acid (30 mol%) can accelerate the C–H activation step.
Step-by-Step Procedure:
-
Setup: Charge a pressure tube with substrate (1.0 mmol), Pd(OAc)₂ (11 mg), Ligand (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add anhydrous DMAc (5 mL).
-
Heating: Heat to 110–120°C for 12–16 hours. (Higher energy is required for the C–H activation step compared to the intermolecular Heck).
-
Workup: Dilute with water and extract with EtOAc (3x). Wash organic layers with brine to remove DMAc.
-
Purification: Recrystallization from EtOH/Water is often sufficient, or use column chromatography.
Product: 2-chloro-phenanthridin-6(5H)-one (Note: Regiochemistry depends on numbering; the Cl remains para to the carbonyl linkage).
Troubleshooting & Critical Parameters
Self-Validating Workflow
Use this logic gate diagram to troubleshoot low yields or side reactions.
Figure 2: Troubleshooting logic for Pd-catalyzed coupling of halo-benzamides.
Key Optimization Tips
-
Ligand Choice: For intermolecular Heck, PPh₃ is ideal. It is active enough for the Iodide but not the Chloride. Avoid bulky, electron-rich ligands like t-Bu₃P or Buchwald ligands (e.g., XPhos) in the first step, as these promote C–Cl activation.
-
Solvent Effects: DMF and DMAc promote the cationic Pd pathway, accelerating the reaction but potentially increasing byproduct formation. MeCN is milder and often provides cleaner profiles for the intermolecular reaction.
-
Base: Et₃N is standard. If the reaction is sluggish, switch to inorganic bases like K₂CO₃ or NaOAc (Jeffery conditions), usually with a phase transfer catalyst (TBAB).
References
-
Mechanistic Distinction (I vs Cl): F. Alonso, I. P. Beletskaya, M. Yus, Tetrahedron2005 , 61, 11771-11835. Link (Review of transition-metal-catalyzed hydrodehalogenation and oxidative addition rates).
-
Phenanthridinone Synthesis: Q.-F. Hu, et al., "Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones," RSC Adv., 2018 , 8, 13879-13890.[1][2] Link
-
General Heck Protocols: R. F. Heck, "Palladium-catalyzed vinylation of organic halides," Org.[3] React.1982 , 27, 345–390.
-
Chemoselectivity in Pd Coupling: A. F. Littke, G. C.[3] Fu, "Heck reactions of aryl chlorides and bromides: the role of the ligand," Acc. Chem. Res.2002 , 35, 841. Link
Sources
Synthesis of Phenanthridinone Derivatives from 4-chloro-N-(2-iodophenyl)benzamide: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis of phenanthridinone derivatives, a crucial scaffold in medicinal chemistry, commencing from the readily accessible starting material, 4-chloro-N-(2-iodophenyl)benzamide. The core of this synthetic strategy revolves around a highly efficient palladium-catalyzed intramolecular C-H arylation. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and critical insights for researchers, scientists, and professionals in drug development. The aim is to furnish a robust and reproducible methodology for accessing this privileged heterocyclic system, which is a cornerstone in the development of novel therapeutics.
Introduction: The Significance of the Phenanthridinone Scaffold
The phenanthridinone core is a prominent structural motif found in a multitude of natural alkaloids and synthetic compounds exhibiting a wide spectrum of pharmacological activities.[1][2][3] These activities include potent anticancer, antileukemic, antiviral, anti-inflammatory, and antibacterial properties.[2][4][5] The therapeutic potential of this scaffold has spurred significant interest in the development of efficient and versatile synthetic methodologies for its construction and derivatization.
This application note focuses on a modern and powerful approach: the palladium-catalyzed intramolecular C-H arylation of N-(2-iodophenyl)benzamides. This method offers several advantages over classical synthetic routes, such as the Schmidt reaction or Ullmann condensation, including higher yields, greater functional group tolerance, and milder reaction conditions.[1][6] By starting with 4-chloro-N-(2-iodophenyl)benzamide, we can efficiently construct the corresponding 2-chlorophenanthridinone derivative, a valuable intermediate for further functionalization in drug discovery programs.
Reaction Mechanism: Palladium-Catalyzed Intramolecular C-H Arylation
The cornerstone of this synthesis is a palladium-catalyzed intramolecular C-H bond activation and subsequent C-C bond formation. The generally accepted mechanism for this transformation is depicted below and involves a Pd(0)/Pd(II) catalytic cycle.[4]
A plausible catalytic cycle can be described by the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of the 4-chloro-N-(2-iodophenyl)benzamide substrate to form a Pd(II) intermediate.[4]
-
C-H Activation/Concerted Metalation-Deprotonation (CMD): The amide directing group facilitates the intramolecular C-H activation of the ortho-C-H bond on the benzoyl ring. This step is often the rate-determining step and is typically assisted by a base.
-
Reductive Elimination: The resulting palladacycle undergoes reductive elimination to form the new C-C bond of the phenanthridinone ring system and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Figure 1: Proposed mechanism for the Palladium-Catalyzed Intramolecular C-H Arylation.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 2-chlorophenanthridinone from 4-chloro-N-(2-iodophenyl)benzamide.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 4-chloro-N-(2-iodophenyl)benzamide | ≥98% | Commercially available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylacetamide (DMA) | Anhydrous, ≥99.8% | Acros Organics |
| Toluene | Anhydrous, ≥99.8% | EMD Millipore |
| Ethyl acetate | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Brine solution | Saturated | In-house preparation |
| Sodium sulfate (Na₂SO₄) | Anhydrous | J.T. Baker |
| Celite® | --- | --- |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Step-by-Step Synthesis Procedure
Figure 2: Experimental workflow for the synthesis of 2-chlorophenanthridinone.
-
Reaction Setup: To a dry, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-N-(2-iodophenyl)benzamide (1.0 mmol, 357.5 mg).
-
Addition of Reagents: Add palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylacetamide (DMA) (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford 2-chlorophenanthridinone as a solid. The structure and purity should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Results and Discussion
The described protocol typically affords the desired 2-chlorophenanthridinone in good to excellent yields (often >80%). The reaction is generally clean, with minimal side product formation.
Table 1: Influence of Reaction Parameters on Synthesis
| Parameter | Variation | Effect on Yield/Purity | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ generally provides higher yields. | The choice of palladium source and ligand can significantly impact catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, KOAc | K₂CO₃ is a cost-effective and efficient base for this transformation. Stronger bases like Cs₂CO₃ may also be effective. | The base is crucial for the C-H activation step.[4] |
| Solvent | DMA, DMF, Toluene | DMA is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures.[6] | The solvent can influence the solubility of the catalyst and reactants, as well as the reaction rate. |
| Temperature | 100-140 °C | 120 °C is a good starting point. Higher temperatures may lead to decomposition, while lower temperatures may result in slow conversion. | The reaction requires thermal energy to overcome the activation barrier of the C-H activation step. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive catalyst- Wet reagents or solvent- Insufficient temperature | - Use fresh, high-purity catalyst.- Ensure all reagents and solvents are anhydrous.- Confirm the reaction temperature with an external thermometer. |
| Formation of side products | - Overheating- Prolonged reaction time | - Maintain the recommended reaction temperature.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficult purification | - Streaking on TLC plate | - Add a small amount of triethylamine (e.g., 0.5%) to the eluent during column chromatography to deactivate the silica gel. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all steps of the synthesis in a well-ventilated fume hood.
-
Palladium Compounds: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle them with appropriate care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-chlorophenanthridinone via a palladium-catalyzed intramolecular C-H arylation of 4-chloro-N-(2-iodophenyl)benzamide. The methodology is robust, high-yielding, and applicable to the synthesis of a variety of phenanthridinone derivatives. The insights into the reaction mechanism, optimization parameters, and troubleshooting will be invaluable to researchers in organic synthesis and medicinal chemistry, facilitating the exploration of this important class of bioactive molecules.
References
-
Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. RSC Publishing. Available at: [Link]
-
Synthetic Strategies in the Preparation of Phenanthridinones. MDPI. Available at: [Link]
-
Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. PMC. Available at: [Link]
-
Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. RSC Publishing. Available at: [Link]
-
Biologically active examples of phenanthridinone (A) and benzochromene... ResearchGate. Available at: [Link]
-
Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. PMC. Available at: [Link]
-
Catalytic Enantioselective Birch-Heck Sequence for the Synthesis of Phenanthridinone Derivatives with an All-Carbon Quaternary Stereocenter. PMC. Available at: [Link]
-
Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. Semantic Scholar. Available at: [Link]
-
Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature. PubMed. Available at: [Link]
-
4-chloro-n-(2-iodophenyl)benzamide (C13H9ClINO). PubChem. Available at: [Link]
-
4-Chloro-N-(2-chlorophenyl)benzamide. PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[ c ]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02835J [pubs.rsc.org]
- 5. Catalytic Enantioselective Birch-Heck Sequence for the Synthesis of Phenanthridinone Derivatives with an All-Carbon Quaternary Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving purification challenges in column chromatography of benzamides
Technical Support Center: Benzamide Purification Topic: Resolving Purification Challenges in Column Chromatography of Benzamides Ticket ID: BNZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Sticky" Nature of Benzamides
Welcome to the technical support hub. If you are here, you are likely staring at a chromatogram with broad, tailing peaks, or your compound has precipitated on the column head.
Benzamides (
This guide moves beyond basic textbook advice to provide field-tested protocols for isolating high-purity benzamides.
Module 1: The Tailing Nightmare (Peak Shape Optimization)
Issue: Your benzamide elutes as a shark-fin peak (sharp front, long tail) or streaks across the TLC plate. Root Cause: Unwanted hydrogen bonding between the amide nitrogen/oxygen and the acidic protons of the silica surface silanols.
The Fix: Mobile Phase Modifiers
To fix tailing, you must "mask" the silanols. We use a base to compete for these active sites.
Protocol 1.1: The Triethylamine (TEA) Wash Do not just add TEA to your bottle and run. TEA is viscous and slow to equilibrate.
-
Column Pre-treatment: Before loading your sample, flush the column with 3 Column Volumes (CV) of Hexane:EtOAc (containing 1% TEA) .
-
Running the Gradient: Perform your standard gradient. You often do not need TEA in the running mobile phase if the column is properly pre-treated.
-
Post-Run: TEA has a high boiling point (
). You must rotovap aggressively or use an HCl wash during workup to remove it from your final product.
Protocol 1.2: Ammonium Hydroxide (The "DCM/MeOH" Special) For highly polar benzamides requiring Dichloromethane (DCM) and Methanol (MeOH):
-
Prepare Solvent A: DCM.
-
Prepare Solvent B: 10% MeOH in DCM + 1%
(aq) . -
Note: The aqueous ammonia helps deactivate silica but can cause miscibility issues if the MeOH concentration is too low. Ensure your pump mixes these vigorously.
Visual Workflow: Modifier Selection Logic
Figure 1: Decision tree for selecting the correct mobile phase modifier based on solvent system.
Module 2: Solubility & Loading (The "Crash Out")
Issue: The sample dissolves in DCM but precipitates immediately upon hitting the hexane-equilibrated column, causing high backpressure and poor separation. Root Cause: Solvent mismatch.[1][2] Benzamides are often insoluble in the non-polar starting mobile phase.
The Fix: Solid (Dry) Loading
Liquid loading is the enemy of benzamide purification. The solvent required to dissolve the sample (DCM or DMSO) is too strong, carrying the compound down the column before separation occurs.
Protocol 2.1: The Celite/Silica Dry Load
-
Dissolution: Dissolve your crude benzamide in the minimum amount of a strong solvent (DCM, Acetone, or MeOH).
-
Adsorption: Add a solid support.
-
Option A (Silica): Use a 1:2 ratio (1g crude : 2g silica). Good for retention.
-
Option B (Celite 545): Use a 1:3 ratio. Preferred. Celite is inert and does not cause catalytic degradation or irreversible binding.
-
-
Evaporation: Rotovap the slurry until it is a free-flowing powder. Tip: If it sticks to the flask, add a splash of DCM and re-evaporate; it usually flakes off.
-
Loading: Pour the powder into a solid load cartridge (empty pre-column) or directly onto the column bed (top with sand).
Data Comparison: Liquid vs. Solid Load
| Parameter | Liquid Load (DCM injection) | Solid Load (Celite) |
| Band Width | Broad (Solvent wash effect) | Sharp (Focused zone) |
| Resolution ( | Low (often < 1.0) | High (often > 1.[3]5) |
| Tailing Factor | High (> 1.5) | Improved (< 1.2) |
| Sample Recovery | Good | Excellent (No "dead volume" loss) |
Module 3: Selectivity & Polarity (Co-elution)
Issue: The benzamide elutes, but it co-elutes with the starting amine or acid. Root Cause: Benzamides, amines, and acids often have similar polarities on standard silica.
The Fix: The "Pre-Purification" Workup
Do not rely on the column to separate the benzamide from unreacted starting materials. Use chemistry first.
Protocol 3.1: The Acid/Base Scavenger Wash Before chromatography, perform this liquid-liquid extraction:
-
Wash 1 (Remove Amine): Wash with 1N HCl. The unreacted amine becomes a salt (
) and moves to the water layer. The benzamide stays in organic. -
Wash 2 (Remove Acid): Wash with Saturated
. The unreacted benzoic acid becomes a benzoate salt and moves to the water layer. -
Result: Your crude loaded onto the column is now 90%+ pure, making the chromatography trivial.
The Fix: Solvent Gradients for Polar Amides
If you must use chromatography for polar separation:
-
Avoid: 0-100% EtOAc in Hexane (often insufficient strength).
-
Use: 0-10% MeOH in DCM.
-
Critical Warning: Do not exceed 15% MeOH on standard silica.
-
Why? Methanol is protic and can solubilize silica at high concentrations/basic pH, contaminating your fractions with white silica dust.
-
Alternative: If you need >10% MeOH to elute, switch to Reverse Phase (C18) .
-
Visual Workflow: Solid Loading Protocol
Figure 2: Step-by-step workflow for dry loading samples to prevent column crashing.
FAQ: Quickfire Troubleshooting
Q: I see crystals forming in my test tubes after collection. What happened? A: Your elution solvent (likely DCM/MeOH) evaporated faster than the fraction collector could move, or the compound is super-saturated.
-
Fix: Add a small amount of MeOH or EtOAc to the tubes immediately. Do not let them dry out completely if the compound is unstable in solid amorphous form.
Q: My benzamide is stuck at the top, even with 10% MeOH/DCM. A: You have likely encountered "irreversible adsorption."
-
Fix: Switch to a C18 (Reverse Phase) column.[6] Run a Water:Acetonitrile gradient (5% to 100% ACN). Benzamides separate beautifully on C18 because the hydrophobic interactions with the phenyl ring dominate, avoiding the silanol H-bonding issues entirely.
Q: Can I use Acetone instead of EtOAc? A: Generally, yes, but be cautious. Acetone absorbs UV at higher wavelengths (cutoff ~330nm), which might interfere with detection if your benzamide has weak UV absorbance. Stick to EtOAc/DCM if using UV detection at 254nm.
References
-
Biotage. (2023).[3][4] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]
-
Teledyne ISCO. (2023).[4] Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Mobile Phase Modifiers. Retrieved from [Link]
-
Biotage. (2023).[3][4] What are good alternatives to shallow DCM/MeOH gradients? Retrieved from [Link]
Sources
Validation & Comparative
High-resolution mass spectrometry (HRMS) analysis of halogenated benzamides
Executive Summary: The Analytical Challenge
Halogenated benzamides represent a critical scaffold in medicinal chemistry, serving as the core structure for anti-emetics (e.g., Metoclopramide), antipsychotics, and histone deacetylase (HDAC) inhibitors. The analytical challenge lies not just in detection, but in the unambiguous identification of metabolic byproducts and impurities.
While Triple Quadrupole (QqQ) systems remain the gold standard for targeted quantitation, they lack the resolving power to distinguish isobaric interferences or confirm elemental composition. This guide compares High-Resolution Mass Spectrometry (HRMS) against low-resolution alternatives, demonstrating why HRMS—specifically Orbitrap and Q-TOF technologies—is the requisite tool for structural elucidation of halogenated species.
Technology Comparison: HRMS vs. Alternatives
In drug development, the choice of detector dictates the quality of the answer. Below is an objective comparison of HRMS against the standard Triple Quadrupole (QqQ) and UV/DAD detection methods.
Table 1: Performance Matrix
| Feature | HRMS (Orbitrap/Q-TOF) | Triple Quadrupole (QqQ) | UV/DAD |
| Primary Utility | De novo ID, Unknown Screening | Targeted Quantitation (MRM) | Purity Assessment |
| Resolution (FWHM) | > 20,000 (up to 500,000) | Unit Resolution (~0.7 Da) | N/A |
| Mass Accuracy | < 3 ppm (Sub-ppm typical) | ~0.1 Da | N/A |
| Isotopic Fidelity | Resolves fine structure ( | Merges isotopes | None |
| Sensitivity | High (Femtogram range) | Ultra-High (Attogram range) | Moderate (Nanogram) |
| Throughput | Moderate (Full Scan/DIA) | High (Fast switching) | High |
The "Alternative" Trap: Why QqQ Fails at Identification
While a QqQ is more sensitive for known targets, it operates as a mass filter. If a metabolic reaction shifts a chlorine atom from the para to meta position, or if a hydroxylation occurs, the QqQ requires a pre-set transition to see it. HRMS operates in Full Scan mode, capturing all ions. This allows for "retrospective mining"—analyzing data for compounds you didn't know you were looking for at the time of injection.
The HRMS Advantage: Resolving Halogen Patterns
The defining feature of halogenated benzamides is the unique isotopic signature of Chlorine (Cl) and Bromine (Br).
-
Chlorine (
): Natural abundance ratio of 3:1 . -
Bromine (
): Natural abundance ratio of 1:1 .
The Mass Defect Mechanism
In low-resolution MS, a peak at m/z 300 might be indistinguishable from a background ion at m/z 300.2. However, halogens have a specific "mass defect" (the difference between exact mass and nominal mass).
-
HRMS allows you to extract an Ion Chromatogram (EIC) with a window of
ppm. -
Self-Validating Protocol: If the mass error is < 2 ppm AND the isotopic pattern matches the theoretical simulation (e.g., a 1:1 doublet for Br), the identification is statistically valid without a reference standard.
Experimental Protocol
This workflow is optimized for the analysis of substituted benzamides (e.g., 4-amino-5-chloro-2-methoxybenzamide derivatives).
A. Sample Preparation
-
Matrix: Plasma or Microsomal Incubation media.
-
Method: Protein Precipitation (PPT).
-
Add 3 volumes of ice-cold Acetonitrile (ACN) to 1 volume of sample.
-
Vortex for 30s; Centrifuge at 14,000 x g for 10 min.
-
Transfer supernatant. Dilute 1:1 with water prior to injection to improve peak shape.
-
B. LC-MS/MS Conditions[1][2][3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Note: Formic acid is critical. Benzamides ionize best in ESI(+) mode; the acidic pH ensures the amide nitrogen or aniline ring is protonated
.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min.
C. Mass Spectrometry Settings (General HRMS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Scan Mode: Data Dependent Acquisition (DDA) or
(All-Ion Fragmentation).-
Why DDA? It triggers MS2 fragmentation only on the most intense ions, providing clean spectra for structural elucidation.
-
-
Collision Energy (CE): Stepped CE (e.g., 20, 40, 60 eV).
-
Causality: Benzamides are relatively stable. Stepped energy ensures you capture both the precursor ion and the low-mass diagnostic fragments (phenyl cation).
-
Fragmentation Mechanics & Structural Elucidation
Understanding how these molecules break is essential for interpreting the MS2 spectra.
Diagnostic Pathways
-
Amide Cleavage (Neutral Loss): The most common primary loss is
(17.0265 Da) or the amide radical depending on the substitution. -
Acylium Ion Formation: Cleavage of the amide bond often leaves the benzoyl cation (
), a highly stable diagnostic species. -
Halogen Retention vs. Loss:
-
Chlorine: Often retained in the primary fragment (strong C-Cl bond).
-
Bromine/Iodine: Weaker bonds often lead to radical loss (
), creating a radical cation.
-
Visualization: Fragmentation Pathway
The following diagram illustrates the fragmentation logic for a generic halogenated benzamide.
Figure 1: Common fragmentation pathways for protonated benzamides in ESI+. The formation of the benzoyl cation is the primary diagnostic event.
Analytical Workflow Decision Tree
When should you deploy HRMS over a Triple Quad? Use this logic flow to determine the appropriate instrument for your stage of development.
Figure 2: Decision matrix for selecting MS architecture based on analytical requirements.
References & Further Reading
-
Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Thermo Fisher Application Notes. Link
-
National Institutes of Health (NIH). "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." PubMed. Link
-
Chemistry Steps. "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns." Organic Chemistry Resources. Link
-
ResearchGate. "Chlorine and Bromine Isotope Fractionation of Halogenated Organic Pollutants." Scientific Publications. Link
-
Metabolomics Blog. "Why do we prefer TOFs over Orbitraps for flow injection analysis?" Technical Comparison. Link
A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamide Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is fundamental. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance.[1] This guide provides a detailed, data-driven comparison of the reactivity of iodo- and bromo-benzamide derivatives, common scaffolds in medicinal chemistry, in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Understanding the relative reactivity of these substrates is crucial for optimizing reaction conditions, minimizing side products, and designing efficient multi-step syntheses.[1] The enhanced reactivity of iodo-benzamides often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which can be critical when working with complex and sensitive molecules.[1][2]
The Decisive Factor: The Carbon-Halogen Bond
The generally observed reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] This hierarchy is inversely correlated with the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, facilitating the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[1][3][4]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~240[5] |
| C-Br | ~276[5] |
| C-Cl | ~339[5] |
| C-F | ~485[5][6] |
This fundamental difference in bond strength dictates that iodo-benzamides will generally react more readily than their bromo-benzamide counterparts under similar conditions.
The Catalytic Cycle: A Focus on Oxidative Addition
The universally accepted mechanism for these cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) complex. The lower bond dissociation energy of the C-I bond leads to a lower activation energy for this step, resulting in a faster overall reaction rate.[7]
Caption: Oxidative addition of an aryl halide to a Pd(0) catalyst.
Recent computational and experimental studies have revealed that the mechanism of oxidative addition can be more nuanced, with possibilities of a three-centered concerted mechanism or a nucleophilic displacement pathway.[8][9][10] However, regardless of the precise pathway, the inherent weakness of the C-I bond compared to the C-Br bond remains the dominant factor in determining the relative rates of reaction.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of iodo- and bromo-benzamide derivatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by representative experimental data.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. The higher reactivity of iodo-benzamides in this reaction allows for the use of milder conditions, often at lower temperatures and with reduced catalyst loadings, to achieve high yields.[2][3]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-N-phenylbenzamide | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 4-Bromo-N-phenylbenzamide | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
| 4-Iodo-N-methylbenzamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 80 | 4 | >98 |
| 4-Bromo-N-methylbenzamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 18 | ~85 |
Note: The data presented is compiled from various sources and represents typical outcomes. Actual results may vary based on specific substrates, ligands, and reaction conditions.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[11] Similar to the Suzuki-Miyaura coupling, iodo-benzamides exhibit superior reactivity, enabling efficient C-N bond formation under more gentle conditions. This is particularly advantageous when coupling with sensitive or sterically hindered amines.[12]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-N-benzylbenzamide | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 80 | 6 | >95 |
| 3-Bromo-N-benzylbenzamide | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 110 | 24 | ~92 |
| 4-Iodo-N,N-diethylbenzamide | Aniline | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Dioxane | 90 | 8 | >90 |
| 4-Bromo-N,N-diethylbenzamide | Aniline | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Dioxane | 120 | 24 | ~80 |
Note: The data presented is compiled from various sources and represents typical outcomes. Actual results may vary based on specific substrates, ligands, and reaction conditions.[1]
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[13] The reactivity trend of I > Br is also pronounced in this reaction, often allowing for the coupling of iodo-benzamides at or near room temperature, a significant advantage for preserving thermally labile functional groups.[4]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-N-propylbenzamide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%) | Et₃N | THF | 25 | 4 | >98 |
| 4-Bromo-N-propylbenzamide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%) | Et₃N | THF | 60 | 16 | ~88 |
| 3-Iodo-N-cyclohexylbenzamide | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (1 mol%) | i-Pr₂NEt | DMF | 40 | 6 | >95 |
| 3-Bromo-N-cyclohexylbenzamide | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (1 mol%) | i-Pr₂NEt | DMF | 80 | 24 | ~82 |
Note: The data presented is compiled from various sources and represents typical outcomes. Actual results may vary based on specific substrates, ligands, and reaction conditions.[1]
Experimental Protocols
The following are generalized, step-by-step methodologies for the cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
To a reaction vessel, add the halo-benzamide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[1]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add a degassed solvent system (e.g., toluene/water 4:1).[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 h).[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
-
Charge a reaction flask with the halo-benzamide (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv).[1]
-
Seal the flask, then evacuate and backfill with an inert gas.[1]
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).[1]
-
Stir the mixture at the appropriate temperature (typically 80-110°C) until the starting material is consumed as monitored by TLC or LC-MS.[1]
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.[1]
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by flash chromatography.[1]
General Procedure for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
-
In a Schlenk tube, combine the halo-benzamide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[1]
-
Evacuate the tube and backfill with an inert gas.[1]
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[1]
-
Add the terminal alkyne (1.1-1.5 equiv) and stir the reaction at the specified temperature (ranging from room temperature to 80°C) for the necessary duration (2-24 h).[1]
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Conclusion
-
Faster reaction rates: Leading to increased throughput.
-
Milder reaction conditions: Preserving sensitive functional groups.
-
Lower catalyst loadings: Reducing cost and potential for metal contamination.
For researchers in drug development and materials science, the choice between an iodo- or bromo-benzamide derivative can have a profound impact on the efficiency and feasibility of a synthetic route. While bromo-benzamides are often less expensive, the potential for higher yields, cleaner reactions, and greater synthetic flexibility makes iodo-benzamides a compelling choice for the construction of complex molecular architectures.
References
-
[Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][8][14]-Benzotriazin-4(3H)-ones with DABAL-Me3 | Organic Letters - ACS Publications]()
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. uwindsor.ca [uwindsor.ca]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. (PDF) Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex [academia.edu]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
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- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 24. m.youtube.com [m.youtube.com]
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- 27. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 30. m.youtube.com [m.youtube.com]
- 31. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Safety Operating Guide
Operational Disposal Protocol: 4-chloro-N-(2-iodophenyl)benzamide
[1][2]
Executive Summary & Chemical Identity
Objective: To provide a self-validating, closed-loop disposal strategy for 4-chloro-N-(2-iodophenyl)benzamide (CAS: 346689-44-9).[1][2] Directive: This substance is a Halogenated Organic .[1] Under no circumstances shall it be disposed of via sanitary sewer, general refuse, or mixed with non-halogenated solvent waste streams.[1][2] The presence of both Chlorine (Cl) and Iodine (I) on the aromatic rings necessitates high-temperature incineration with specific scrubbing capabilities to manage corrosive acid gas generation (HCl and HI).[1]
Chemical Profile for Waste Characterization
| Property | Specification | Operational Implication |
| CAS Number | 346689-44-9 | Use for waste manifesting and inventory reconciliation.[1][2] |
| Molecular Formula | C₁₃H₉ClINO | High halogen content (>20% by mass).[1] |
| Hazard Class | Irritant (Skin/Eye), Acute Tox.[1][2][3][4] | Handle as "Toxic Solid/Liquid" for labeling.[1] |
| Waste Category | Halogenated Organic | CRITICAL: Segregate from non-halogenated solvents to prevent cross-contamination and increased disposal costs.[1][5] |
| Reactivity | Stable; Incompatible with strong oxidizers | Do not co-mingle with nitric acid, perchlorates, or peroxides in waste carboys.[1][2] |
Immediate Containment & Handling (The "Why" Behind the Protocol)
Scientific Integrity Note: The primary risk during disposal is not just toxicity, but the thermal decomposition profile .[1][2] When incinerated, this molecule releases Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Nitrogen Oxides (NOx).[1][2] Standard lab trash incineration cannot scrub these corrosive gases, leading to environmental release and equipment damage.[1][2]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 particulate respirator if handling solid powder outside a fume hood.[1]
-
Dermal: Nitrile gloves (0.11 mm minimum thickness).[1] Reasoning: Halogenated aromatics can permeate latex; nitrile offers superior resistance.[1]
-
Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for liquid waste pouring.[1]
Disposal Decision Logic (Workflow)
This decision tree ensures that the waste is routed to the correct stream, preventing regulatory violations (e.g., RCRA in the US) and safety hazards.[1][2]
Figure 1: Decision logic for segregating halogenated aromatic waste. Note that adding this compound to a non-halogenated solvent (like Methanol) reclassifies the entire mixture as Halogenated Waste.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Solid Substance (Pure or Expired)
Protocol:
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Transfer: Transfer the solid carefully inside a chemical fume hood to prevent dust inhalation.
-
Decontamination: Wipe the exterior of the original container with a solvent-dampened tissue (e.g., acetone).[1] Place this tissue INTO the solid waste jar.
-
Labeling: Affix a hazardous waste label.
-
Sealing: Screw the lid tight. Tape the lid if the container will be stored for >1 week to prevent back-off.[1]
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)
Protocol:
-
Stream Identification: Because the solute contains Cl and I, the entire solution is now "Halogenated Waste," regardless of whether the solvent is water, ethanol, or DMSO.[1][2]
-
Segregation: Pour into the Halogenated Solvent carboy (often red-tagged or specifically marked).[1]
-
Headspace: Leave at least 10% headspace in the carboy to allow for thermal expansion.[1]
-
Log Entry: Immediately log the addition on the carboy’s waste accumulation sheet. Record: "Halogenated Benzamide Derivative."[1]
Scenario C: Spill Cleanup (Solid Powder)
Protocol:
-
Isolate: Demarcate the area.[1]
-
Dampen: Cover the powder with a paper towel dampened with water or inert oil to prevent dust generation.[1]
-
Scoop: Use a plastic scoop or dustpan to lift the material.[1]
-
Disposal: Place all debris, gloves, and scoop contents into a clear plastic bag (min 4 mil thickness).
-
Secondary Containment: Place the sealed bag into the Solid Waste Container (Scenario A).
Regulatory & Documentation Compliance
To maintain a self-validating system, documentation must match the physical waste.[1][2]
-
US EPA Waste Codes (Guidance):
-
While not explicitly P- or U-listed, this material often falls under D000 characteristics if toxicity is proven, or is managed as F-listed if mixed with spent halogenated solvents (e.g., F002).[1][2]
-
Best Practice: Manage as "Hazardous Waste - Toxic/Irritant, Solid, N.O.S.[1][2] (Not Otherwise Specified)."
-
-
Labeling Requirement:
Emergency Contingencies
| Event | Immediate Action | Mechanism of Action |
| Skin Contact | Wash with soap/water for 15 min.[1][6][8] | Lipophilic nature allows skin absorption; soap emulsifies and removes it.[1] |
| Eye Contact | Flush with water for 15 min.[1][6][8][9] | Mechanical removal of irritant crystals.[1] |
| Fire | Use CO₂, Dry Chemical, or Foam.[1][2][8][9] | Do NOT inhale smoke. Thermal decomposition releases HI and HCl gases.[1] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11533205 (Related Structure: N-(4-chlorophenyl)benzamide).[1] Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). Hazardous Waste Codes for Halogenated Solvents (F-List).[1] Retrieved from [Link][1]
-
Sigma-Aldrich. Safety Data Sheet for 4-Chloro-N-(2-iodophenyl)benzamide (CAS 346689-44-9).[1][2] (Note: Specific link requires login; refer to general Halogenated Benzamide SDS for surrogate data).
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. deq.mt.gov [deq.mt.gov]
- 3. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
